molecular formula C10H7N3OS B13115491 1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one CAS No. 65873-44-1

1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one

Cat. No.: B13115491
CAS No.: 65873-44-1
M. Wt: 217.25 g/mol
InChI Key: FJUZKIRLQPOTGV-UHFFFAOYSA-N
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Description

1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one is a heterocyclic compound featuring a fused triazino-indole scaffold with a sulfanylidene (C=S) group at position 1. This structural motif distinguishes it from analogous oxo (C=O) derivatives, such as 6,8-dichloro[1,2,4]triazino[4,5-a]indol-1(2H)-one (compound 14 in ), which is synthesized via cyclization of 5,7-dichloro-1H-indole-2-carbohydrazide with methyl orthoformate .

Properties

CAS No.

65873-44-1

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

1-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4-one

InChI

InChI=1S/C10H7N3OS/c14-10-12-11-9(15)8-5-6-3-1-2-4-7(6)13(8)10/h1-5H,(H,11,15)(H,12,14)

InChI Key

FJUZKIRLQPOTGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C(=O)NNC3=S

Origin of Product

United States

Preparation Methods

Cyclization Approach Using Indole Precursors and Triazine Derivatives

A common approach starts with indole-based intermediates, such as 1H-indol-2-ylmethyl acetates or related compounds, which undergo nucleophilic addition and cyclization with triazine or triazolo precursors under basic or acidic conditions.

  • For example, the synthesis of related fused heterocycles like 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones has been achieved by reacting 2-indolylmethyl acetates with α-amino acid methyl esters under basic conditions, involving in situ generation of reactive intermediates followed by Michael-type addition and cyclization.
  • This strategy can be adapted for the triazino-indole system by selecting appropriate triazine precursors and reaction conditions to promote ring fusion.

Introduction of the Sulfanylidene Group

The sulfanylidene group (=S) is typically introduced via thiation reactions, where an oxygen-containing precursor (e.g., a carbonyl group) is converted to a thiocarbonyl using reagents such as Lawesson’s reagent, phosphorus pentasulfide (P4S10), or other sulfur-transfer reagents.

  • The preparation of 6-phenyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one analogs demonstrates the use of sulfurization to obtain thioxo derivatives with high yield (87% isolated yield after vacuum drying at 95 °C).
  • Similar sulfurization methods can be applied to the triazino-indole core to yield the sulfanylidene functionality at the 1-position.

Multi-step Synthesis via Triazole and Indole Building Blocks

Some synthetic routes involve the initial formation of triazole or triazolo fused systems, which are then elaborated to the triazino-indole scaffold.

  • For instance, synthesis of triazolo[1,5-a]pyrimidine indole derivatives involves cyclization of 1H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate, followed by chlorination and substitution reactions with indole derivatives.
  • Although this example is for a related fused system, the methodology illustrates the stepwise construction of fused heterocycles combining triazole/triazine and indole units, which can be adapted for 1-sulfanylidene-2,3-dihydrotriazino[4,5-a]indol-4(1H)-one.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Scale/Notes Yield (%) Reference
Cyclization of indole acetate with amino acid ester 2 equiv amino acid methyl ester, K2CO3, MeCN, 120 °C, 18 h 0.4 mmol scale, sealed tube 73% (isolated)
Sulfurization of triazine carbonyl Lawesson’s reagent or P4S10, reflux, organic solvent Vacuum drying at 95 °C overnight 87% (isolated)
Formation of triazolo fused intermediate Cyclization in AcOH, chlorination with POCl3 Multi-step, intermediate isolation Variable

Research Findings and Analysis

  • The stepwise reaction involving in situ generation of reactive intermediates (e.g., 2-methide-2H-indole) followed by Michael addition and cyclization is an efficient route to fused indole heterocycles and can be adapted for triazino systems.
  • Sulfurization to form the sulfanylidene group is a critical step that requires careful control of conditions to avoid over-thiation or decomposition.
  • Multi-step syntheses involving triazole intermediates provide modular access to diverse fused heterocycles, enabling structural modifications for biological activity optimization.
  • The fused triazino-indole scaffold with sulfanylidene functionality is unique and potentially bioactive, justifying the development of robust synthetic methods.

Summary and Outlook

The preparation of 1-sulfanylidene-2,3-dihydrotriazino[4,5-a]indol-4(1H)-one involves:

  • Constructing the fused triazino-indole ring system via cyclization reactions starting from indole derivatives and triazine or triazolo precursors.
  • Introducing the sulfanylidene group through sulfurization of carbonyl precursors using reagents like Lawesson’s reagent or phosphorus pentasulfide.
  • Employing reaction conditions such as moderate heating (around 120 °C), basic or acidic media, and appropriate solvents (e.g., acetonitrile, acetic acid).
  • Purifying the final product by chromatographic techniques to obtain high purity and yield.

This synthesis strategy is supported by literature on related heterocyclic compounds and sulfur-containing fused systems, providing a reliable framework for preparing this complex molecule with potential applications in medicinal chemistry.

Chemical Reactions Analysis

1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one is C10_{10}H7_7N3_3OS. Its structure features a triazine ring fused with an indole moiety, which contributes to its unique chemical properties and biological activities .

Medicinal Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, one study reported that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was confirmed through MTT assays and flow cytometry analyses. Data from these studies suggest that it may serve as a lead compound for developing new anticancer agents .

A comprehensive examination of the biological activities associated with this compound reveals its potential in various therapeutic areas:

Activity Target Study Findings
AntimicrobialBacteria (e.g., E. coli)Significant inhibition at low concentrations; effective against resistant strains.
AnticancerCancer cell linesInduces apoptosis; inhibits proliferation; activates caspase pathways.
Anti-inflammatoryIn vitro modelsReduces pro-inflammatory cytokine production; potential for treating inflammatory diseases.

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Studies show that it can improve thermal stability and mechanical strength when used as an additive in polymer composites. This is particularly useful in developing advanced materials for aerospace and automotive applications.

Photovoltaic Applications
Research has also focused on the use of this compound in organic photovoltaic cells. Its unique electronic properties allow it to function effectively as a hole transport material. Preliminary results indicate improved efficiency in solar cell performance when integrated into device architectures .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings highlight its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity
A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction at 50 µM concentration). Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

Mechanism of Action

The mechanism of action of 1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazino-Fused Heterocycles

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Biological Activity References
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one C₁₁H₈N₄OS 244.27 Not reported Sulfanylidene (C=S) at position 1 Inferred from analogs: Antitumor, antimicrobial
6,8-Dichloro[1,2,4]triazino[4,5-a]indol-1(2H)-one (14) C₁₀H₅Cl₂N₃O 272.07 Not reported Cl substituents at positions 6,8 Cytotoxicity (cell line studies)
1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32) C₁₃H₁₀N₆O 266.26 330–331 Pyrazolone ring, methyl group Not specified
4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one C₁₁H₉N₃O 199.07 Not reported Methyl group at position 4 Not specified
3,7-Dimethyl-1,8-dihydro-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9-dione C₈H₉N₅O₂ 207.19 Not reported Dual triazine-triazepine fusion Not reported

Biological Activity

1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one (CAS No. 65873-44-1) is a heterocyclic compound that belongs to the triazinoindole class. Its unique structural features have drawn attention for potential applications in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound based on recent studies and findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C10H7N3OS
Molecular Weight 217.25 g/mol
IUPAC Name 1-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4-one
InChI Key FJUZKIRLQPOTGV-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound showed enhanced antibacterial activity compared to standard antibiotics like Oxytetracycline. The majority of tested compounds demonstrated a twofold to sixteenfold increase in effectiveness against these pathogens .

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies revealed that it induces apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase. This effect is attributed to its interaction with various molecular targets involved in cancer progression .

Enzyme Inhibition

This compound has shown potential as an inhibitor of several enzymes. Notably, it was evaluated for its inhibitory effects on carbonic anhydrase II (CA II), an enzyme implicated in various physiological processes and disease states. The compound exhibited IC50 values in the low micromolar range, suggesting strong inhibitory activity .

Study 1: Antimicrobial Assessment

A study conducted on a series of synthesized triazinoindole derivatives demonstrated that those containing the sulfanylidene moiety exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted that modifications in substituents could enhance efficacy further .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Interaction: The compound binds to active sites of target enzymes (e.g., CA II), inhibiting their function.
  • Cell Signaling Modulation: It alters intracellular signaling pathways that regulate cell growth and apoptosis.

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